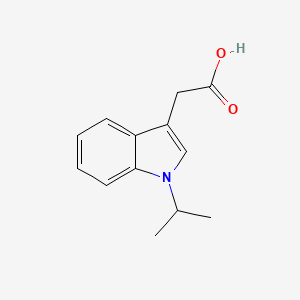
(1-Isopropyl-1H-indol-3-yl)acetic acid
Übersicht
Beschreibung
(1-Isopropyl-1H-indol-3-yl)acetic acid is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory Properties and Synthesis
(1-Isopropyl-1H-indol-3-yl)acetic acid and its derivatives have been studied for their anti-inflammatory properties. For example, a series of substituted indole-acetic acids were synthesized and examined for their potential anti-inflammatory and ulcerogenic effects. One notable compound, etodolic acid, was found to be particularly effective against chronic inflammation models and exhibited relatively low acute ulcerogenic potential in rats (Martel et al., 1976). Additionally, indole-imidazolidine derivatives, which include indole structures, have been reported to possess anti-inflammatory and analgesic activities, suggesting the potential utility of these compounds in the management of inflammation and pain (Guerra et al., 2011).
Plant Growth and Development
Indole-acetic acid, a close derivative, plays a crucial role in plant growth and development. Studies have shown its application in enhancing the rooting of cuttings, as seen in guava cultivation in Cuba (Ramos-Hernández et al., 2014). Moreover, the application of indole-acetic acid has been shown to alleviate copper toxicity in spinach seedlings by enhancing antioxidant systems and nitrogen metabolism, suggesting a potential role in mitigating heavy metal stress in plants (Gong et al., 2019).
Cancer Therapeutics
Indole-acetic acid derivatives have been explored for their potential use in cancer therapeutics. For example, indole-3-acetic acid has been studied as a therapeutic agent in liver cancer, showing the potential to induce tumor regression when activated by light (Park et al., 2009).
Microbial Interaction and Biodegradation
The interaction between indole-acetic acid and microbes has been a subject of study, highlighting the bacterial catabolism of this compound. Certain bacteria can degrade indole-acetic acid, which has implications in understanding its presence and role in various environments, including its impact on plant growth and microbial ecology (Laird et al., 2020).
Biochemische Analyse
Biochemical Properties
(1-Isopropyl-1H-indol-3-yl)acetic acid plays a crucial role in biochemical reactions, particularly in the regulation of plant growth and development. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to bind with high affinity to multiple receptors, influencing various biological activities such as antiviral, anti-inflammatory, and anticancer properties . The nature of these interactions often involves the modulation of enzyme activity and protein expression, which can lead to significant changes in cellular functions.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to regulate tissue differentiation, apical dominance, and responses to environmental stimuli such as light and gravity . These effects are mediated through its interaction with specific receptors and signaling molecules within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is known to interact with ubiquitin-activating enzymes, leading to the ubiquitination and subsequent degradation of target proteins . This process is crucial for regulating various cellular functions and maintaining cellular homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo thermal decomposition, leading to the release of irritating gases and vapors . Long-term exposure to this compound in in vitro or in vivo studies has been associated with changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as promoting cell growth and differentiation. At higher doses, it can lead to toxic or adverse effects, including respiratory system damage and other organ-specific toxicities . Understanding the dosage threshold is crucial for its safe and effective use in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the tryptophan-dependent pathways. It can be converted into various intermediate metabolites, such as indole-3-pyruvic acid and indole-3-acetaldoxime . These pathways are essential for its biological activity and influence metabolic flux and metabolite levels within the cell.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It is predominantly produced in the apex and young leaves of plants and can be transported to other parts of the plant where it exerts its effects . The localization and accumulation of this compound are critical for its biological functions.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. It is known to localize in specific compartments or organelles within the cell, where it can interact with target proteins and exert its biological effects . Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
2-(1-propan-2-ylindol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-9(2)14-8-10(7-13(15)16)11-5-3-4-6-12(11)14/h3-6,8-9H,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXAMIIYSHWIFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C21)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



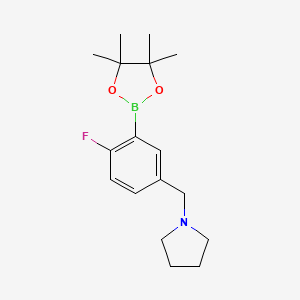
![[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B1442596.png)
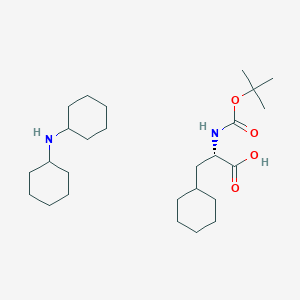

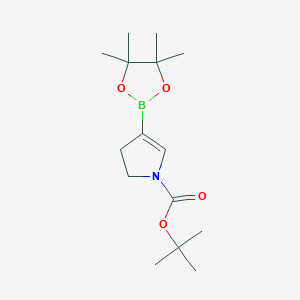
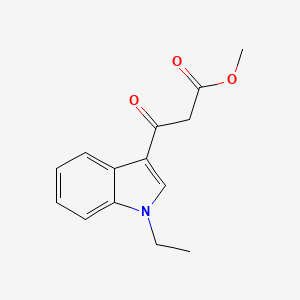
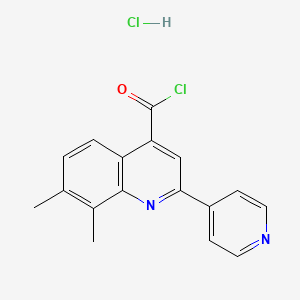

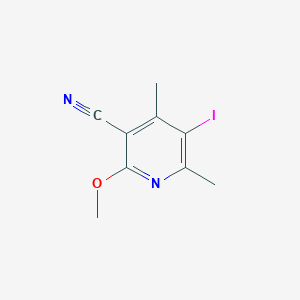
![3-[(2-Bromo-4-ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1442610.png)
![4-{2-[2-(tert-Butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1442611.png)
![2-[2-([1,1'-Biphenyl]-2-yloxy)ethyl]piperidine hydrochloride](/img/structure/B1442612.png)

